molecular formula C11H8ClNO2 B11880895 2-(Chloromethyl)-3-nitronaphthalene CAS No. 77802-34-7

2-(Chloromethyl)-3-nitronaphthalene

Cat. No.: B11880895
CAS No.: 77802-34-7
M. Wt: 221.64 g/mol
InChI Key: CBOPVDPLELIALQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group at the second position and a nitro group at the third position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-nitronaphthalene typically involves the nitration of 2-(Chloromethyl)naphthalene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the third position of the naphthalene ring.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, improved safety, and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-nitronaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

  • Reduction

      Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.

      Conditions: Hydrogenation reactions are conducted under atmospheric or higher pressures, while metal hydride reductions are performed at room temperature.

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Oxidation reactions are carried out in acidic or basic media, depending on the reagent used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted naphthalene derivatives.

    Reduction: Formation of 2-(Chloromethyl)-3-aminonaphthalene.

    Oxidation: Formation of naphthoquinone derivatives.

Scientific Research Applications

2-(Chloromethyl)-3-nitronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

    Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloromethyl group can participate in alkylation reactions with nucleophilic sites in biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-nitronaphthalene: Similar structure but with the nitro group at the first position.

    2-(Bromomethyl)-3-nitronaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-3-nitrobenzene: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

2-(Chloromethyl)-3-nitronaphthalene is unique due to the specific positioning of the chloromethyl and nitro groups on the naphthalene ring This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

77802-34-7

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-(chloromethyl)-3-nitronaphthalene

InChI

InChI=1S/C11H8ClNO2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13(14)15/h1-6H,7H2

InChI Key

CBOPVDPLELIALQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CCl)[N+](=O)[O-]

Origin of Product

United States

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